REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[Al+3].[Cl-].[Cl-].[Cl-].O.[CH:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[C:4]([C:3]1[C:2]([Cl:1])=[N:10][CH:9]=[CH:8][CH:7]=1)(=[O:5])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3.4|
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Name
|
|
Quantity
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150 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=O)Cl)C=CC=N1
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Name
|
|
Quantity
|
238 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
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400 mL
|
Type
|
reactant
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
O
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Type
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CUSTOM
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Details
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with stirring to a slightly acidic ice
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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After refluxing 2 hrs
|
Duration
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2 h
|
Type
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ADDITION
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Details
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the reaction mixture is added
|
Type
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CUSTOM
|
Details
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The organic layer is separated
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Type
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EXTRACTION
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Details
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the aqueous one is extracted with ethyl ether
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Type
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WASH
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Details
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The combined organic layers are washed with HONa 1N
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Type
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DRY_WITH_MATERIAL
|
Details
|
with water, and dried over Na2SO4
|
Type
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DISTILLATION
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Details
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The excess benzene is distilled at water pump pressure in a rotary evaporator
|
Type
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DISTILLATION
|
Details
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the residual oil is distilled in vacuo
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C(=NC=CC1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |